5-chloro-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]naphthalene-1-carboxamide
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Overview
Description
5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core substituted with a carboxamide group, a benzotriazole moiety, and additional chloro and fluoro substituents. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry, materials science, and other areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the aromatic rings.
Scientific Research Applications
5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its aromatic and heterocyclic components can be useful in designing new materials with specific electronic and optical properties.
Biology: The compound can be used in biological assays to study its effects on various cellular processes.
Industry: It may find applications in the development of new catalysts, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2-CHLOROPHENYL)-N-(4-FLUOROPHENYL)-2-FURAMIDE: This compound shares similar structural features but has a furan ring instead of a naphthalene core.
Quinoline Derivatives: These compounds also contain aromatic and heterocyclic components and exhibit similar biological activities.
Uniqueness
The uniqueness of 5-CHLORO-N-[2-(4-FLUOROPHENYL)-6-METHYL-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE lies in its specific combination of substituents and the presence of both naphthalene and benzotriazole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H16ClFN4O |
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Molecular Weight |
430.9 g/mol |
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)-6-methylbenzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C24H16ClFN4O/c1-14-12-22-23(29-30(28-22)16-10-8-15(26)9-11-16)13-21(14)27-24(31)19-6-2-5-18-17(19)4-3-7-20(18)25/h2-13H,1H3,(H,27,31) |
InChI Key |
HTAZDBMNNWLPEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC4=C3C=CC=C4Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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